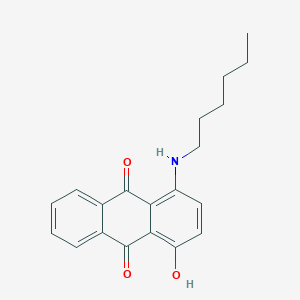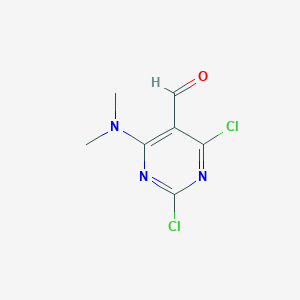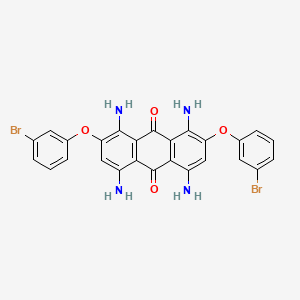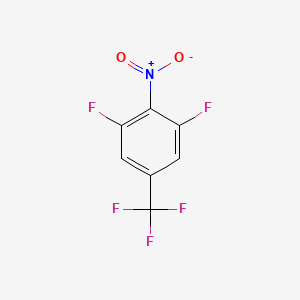![molecular formula C15H8N2O3 B13130902 2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione CAS No. 87148-06-9](/img/structure/B13130902.png)
2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione is a heterocyclic compound that features a fused ring system combining elements of benzene, pyran, and cinnoline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione typically involves multicomponent reactions. One common method is the one-pot synthesis, which combines various starting materials in a single reaction vessel. For instance, a three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin can be used . This reaction proceeds through a series of steps including Michael addition and intramolecular cyclization.
Industrial Production Methods
For example, the use of copper oxide quantum dot-modified magnetic silica mesoporous nanoparticles as catalysts under mild thermal conditions has been explored for similar compounds .
化学反应分析
Types of Reactions
2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione can undergo various chemical reactions including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated compounds.
科学研究应用
2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique structural properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione involves its interaction with various molecular targets. These interactions can affect pathways involved in cellular signaling, enzyme activity, and other biochemical processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with nucleic acids and proteins.
相似化合物的比较
Similar Compounds
Benzo[h]pyrano[2,3-b]quinoline: This compound has a similar fused ring system and is synthesized via similar multicomponent reactions.
Pyrano[2,3-c]pyrazole: This compound also features a pyran ring fused with another heterocycle and has been studied for its biological activities.
Uniqueness
2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological molecules, making it a valuable compound for research in various fields.
属性
CAS 编号 |
87148-06-9 |
|---|---|
分子式 |
C15H8N2O3 |
分子量 |
264.23 g/mol |
IUPAC 名称 |
5-hydroxychromeno[7,8-c]cinnolin-2-one |
InChI |
InChI=1S/C15H8N2O3/c18-12-7-11-14(15-9(12)5-6-13(19)20-15)8-3-1-2-4-10(8)16-17-11/h1-7,18H |
InChI 键 |
HOWXIQTULPZBGN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3N=N2)O)C=CC(=O)O4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-Butyl2-chloro-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13130856.png)
![7,18-Di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13130859.png)






![1-[9-(2-Methylphenyl)-9H-fluoren-9-YL]ethan-1-one](/img/structure/B13130893.png)


